![molecular formula C24H24N4O3 B2913977 Benzo[d][1,3]dioxol-5-yl(4-(6-(2,4-dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)methanone CAS No. 1021103-95-6](/img/structure/B2913977.png)
Benzo[d][1,3]dioxol-5-yl(4-(6-(2,4-dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “Benzo[d][1,3]dioxol-5-yl(4-(6-(2,4-dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)methanone” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds often involves the use of palladium-catalyzed reactions . The reaction mixture is usually filtered and the filtrate is concentrated under vacuum to remove the solvent. The residue is then dissolved in dichloromethane, successively washed with 5% NaOH solution and water to pH = 7, and finally dried with anhydrous Na2SO4 .Molecular Structure Analysis
The molecular structure of this compound is complex and would require advanced analytical techniques for a complete analysis .Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Properties
Compounds structurally related to Benzo[d][1,3]dioxol-5-yl(4-(6-(2,4-dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)methanone have been explored for their potential antimicrobial and antifungal activities. Patel, Agravat, and Shaikh (2011) synthesized a series of pyridine derivatives, showcasing their variable and modest activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011). Similarly, Jayanna et al. (2013) conducted studies indicating pronounced antimicrobial and analgesic activity, with particular compounds exhibiting high receptor affinity (Jayanna et al., 2013).
Neuroprotective Activities
Another area of research is the neuroprotective potential of related compounds. Largeron et al. (2001) prepared antioxidant 8-alkylamino-1,4-benzoxazines, demonstrating their ability to prevent ATP level drops caused by hypoxia in astrocytes, a property that can be linked to neuroprotection (Largeron et al., 2001).
Antitubercular Activity
The anti-tubercular potential of similar compounds has been investigated. Pancholia et al. (2016) identified benzo[d]thiazol-2-yl(piperazin-1-yl)methanones as new anti-mycobacterial chemotypes, with several compounds showing promising anti-tubercular activity (Pancholia et al., 2016).
Cancer Therapy
In cancer therapy, related benzothiazinone compounds like BTZ043 have been studied for their efficacy against Mycobacterium tuberculosis, as they inhibit the essential flavo-enzyme DprE1. This property could potentially be explored for cancer treatment, given the critical role of enzymes in cancer cell proliferation (Makarov et al., 2014).
Chemical Synthesis and Material Science
These compounds also find applications in material science and chemical synthesis. For instance, research on benzophenone-di-1,3-dioxane as a novel initiator for free radical photopolymerization has implications for the development of new materials and chemical processes (Wang Kemin et al., 2011).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1,3-benzodioxol-5-yl-[4-[6-(2,4-dimethylphenyl)pyridazin-3-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O3/c1-16-3-5-19(17(2)13-16)20-6-8-23(26-25-20)27-9-11-28(12-10-27)24(29)18-4-7-21-22(14-18)31-15-30-21/h3-8,13-14H,9-12,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOJGDJIPMCMELB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC5=C(C=C4)OCO5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzo[d][1,3]dioxol-5-yl(4-(6-(2,4-dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

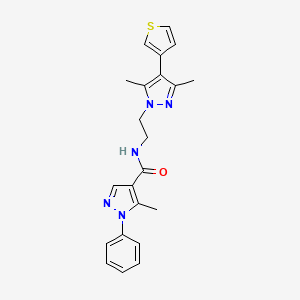
![2-methyl-3-phenyl-8-(4-(pyridin-2-yl)piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine](/img/structure/B2913895.png)
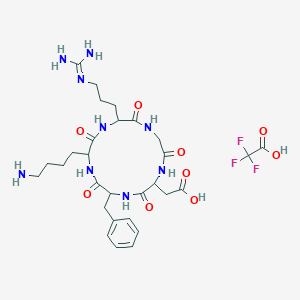

![4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(3-chloro-4-methoxyphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2913901.png)
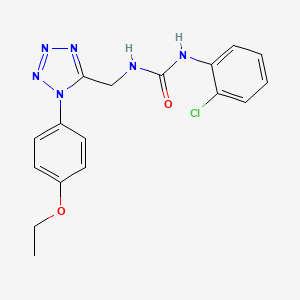


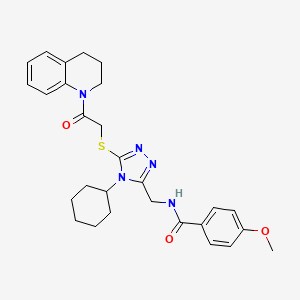

![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone oxalate](/img/structure/B2913912.png)
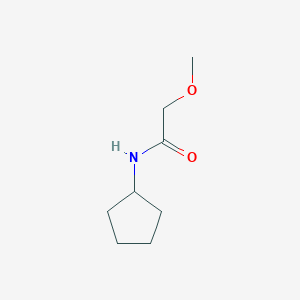
![2-(2,4-dichlorophenoxy)-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}acetamide](/img/structure/B2913914.png)
![6-methoxy-N-[1-(thiophen-2-yl)cyclopentyl]-1H-indole-2-carboxamide](/img/structure/B2913915.png)